2-Methyl-1,3-benzothiazol-5-ol
Overview
Description
“2-Methyl-1,3-benzothiazol-5-ol” is a chemical compound with the molecular formula C8H7NOS . It is also known by other names such as “2-methylbenzo[d]thiazol-5-ol” and "2-Methyl-5-benzothiazolol" . The molecular weight of this compound is 165.21 g/mol .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “2-Methyl-1,3-benzothiazol-5-ol”, often involves the condensation of 2-aminothiophenol with aldehydes . This process can be accelerated using microwave radiation and an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide . The ionic liquid can be recycled for subsequent reactions .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,3-benzothiazol-5-ol” includes a benzothiazole ring, which is a bicyclic compound with fused benzene and thiazole rings . The compound also contains a hydroxyl group (-OH) and a methyl group (-CH3) attached to the benzothiazole ring .
Chemical Reactions Analysis
Benzothiazole derivatives, including “2-Methyl-1,3-benzothiazol-5-ol”, have been found to exhibit a wide range of biological activities . They can react with various types of cancer cell lines through multiple mechanisms .
Physical And Chemical Properties Analysis
“2-Methyl-1,3-benzothiazol-5-ol” has a molecular weight of 165.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 61.4 Ų .
Scientific Research Applications
Synthesis and Pharmacological Screening
2-Methyl-1,3-benzothiazol-5-ol, as part of the benzothiazole family, is used in the synthesis of various pharmacologically active compounds. For instance, novel 6-fluorobenzothiazole substituted pyrazole analogues have been synthesized using benzothiazoles as key components. These compounds are characterized for their antimicrobial and antioxidant activities, demonstrating the potential of 2-Methyl-1,3-benzothiazol-5-ol derivatives in pharmaceutical applications (Raparla et al., 2013).
Antitumor Properties
A significant area of research involving 2-Methyl-1,3-benzothiazol-5-ol derivatives is in the development of antitumor agents. Studies have shown that certain 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related to 2-Methyl-1,3-benzothiazol-5-ol, display selective and potent antitumor properties against a variety of cancer cell lines, such as breast, ovarian, and renal cancers. These compounds have been evaluated both in vitro and in vivo, highlighting their potential as therapeutic agents (Bradshaw et al., 2002).
Chemical Synthesis and Modification
2-Methyl-1,3-benzothiazol-5-ol and its analogues are also utilized in chemical synthesis and modification processes. Research has demonstrated the ability to prepare 5-substituted 1,3-benzothiazol-2(3H)-ones and their N-methyl analogues through Stille and Suzuki reactions. These compounds are notable for their varied substitutions at the C-5 position, enhancing their chemical diversity and applicability in different research contexts (Pirat et al., 2011).
Future Directions
Benzothiazole derivatives, including “2-Methyl-1,3-benzothiazol-5-ol”, have shown promising biological activities, making them potential candidates for drug design . Future research could focus on further exploring the biological activities of these compounds and developing new synthetic approaches .
properties
IUPAC Name |
2-methyl-1,3-benzothiazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKVUPMDDFICNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351427 | |
Record name | 2-methyl-1,3-benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzothiazol-5-ol | |
CAS RN |
68867-14-1 | |
Record name | 2-methyl-1,3-benzothiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-benzothiazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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